molecular formula C7H5ClN2O4 B2416740 4-Chloro-2,6-dinitrotoluene CAS No. 35572-79-3

4-Chloro-2,6-dinitrotoluene

Cat. No.: B2416740
CAS No.: 35572-79-3
M. Wt: 216.58
InChI Key: KEPIENQOWOJEBQ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dinitrotoluene is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of toluene, where two nitro groups and one chlorine atom are substituted on the benzene ring. This compound is known for its applications in the production of dyes, explosives, and as an intermediate in organic synthesis.

Scientific Research Applications

4-Chloro-2,6-dinitrotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Research on its biological activity and potential use in drug development.

    Medicine: Investigated for its potential use in the synthesis of medicinal compounds.

    Industry: Utilized in the production of explosives and as a precursor for other chemical compounds.

Mechanism of Action

Target of Action

4-Chloro-2,6-dinitrotoluene is a chemical compound that primarily targets the nitration process in chemical reactions . It is an important intermediate in the production of other compounds, such as tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists .

Mode of Action

The compound interacts with its targets through a process known as nitration. Nitration is a fundamental chemical reaction where a nitro group is added to a molecule. In the case of this compound, it can be produced simultaneously with 2,4-dinitrotoluene through the nitration of o-nitrotoluene . The reaction rate increases with the mass fraction of H2SO4, but decreases when the H2SO4 mass fraction reaches a certain value .

Biochemical Pathways

The biochemical pathways affected by this compound involve the nitration of aromatic compounds. The compound plays a role in the nitration of o-nitrotoluene, which can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously . This reaction is also a common side-reaction in the process of toluene mononitration . The pathways for 2,4-dinitrotoluene and nitrobenzene provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .

Pharmacokinetics

The compound’s molecular weight of 217567 suggests that it may have significant bioavailability

Result of Action

The result of the action of this compound is the production of other compounds through nitration. For example, it is the starting reagent for the synthesis of tricyclic indole-2-carboxylic acids . These acids are potential NMDA-glycine antagonists, which could have significant implications in neuroscience and pharmacology .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the observed reaction rate of the nitration process will increase with increasing H2SO4 mass fraction . When the h2so4 mass fraction increases to a certain value, the observed reaction rate decreases . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in its environment.

Safety and Hazards

4-Chloro-2,6-dinitrotoluene is a combustible solid, but it is difficult to ignite . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2,6-dinitrotoluene was developed by a slow evaporation method . This method is considered to be the most suitable for growing organic single crystals . The research on this compound could lead to the development of new materials with high molecular hyperpolarizability .

Biochemical Analysis

Biochemical Properties

4-Chloro-2,6-dinitrotoluene is known to interact with certain enzymes and proteins. For instance, it is the starting reagent for the synthesis of tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists . This suggests that this compound may interact with enzymes involved in the synthesis of these compounds.

Cellular Effects

Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene have been shown to affect the nervous system and the blood when exposed to high levels

Molecular Mechanism

It is known that the compound can be used in the synthesis of tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists . This suggests that this compound may exert its effects through interactions with these biomolecules.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene have been studied extensively. For example, 2,4-dinitrotoluene has been shown to have neurotoxic and hematologic effects .

Dosage Effects in Animal Models

The effects of 2,4-dinitrotoluene and 2,6-dinitrotoluene, compounds related to this compound, have been studied in animal models. For instance, a study in dogs found a lowest-observed-adverse-effect level (LOAEL) of 1.5 mg/kg/day and a no-observed-adverse-effect level (NOAEL) of 0.2 mg/kg/day .

Metabolic Pathways

Studies on related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene suggest that these compounds are metabolized through a series of two-electron transfers, yielding nitroso, hydroxylamine, and amino derivatives of the original molecule .

Transport and Distribution

Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene are known to be semivolatile organic compounds (SVOCs) with very similar physical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrotoluene can be synthesized through the nitration of 4-chlorotoluene. The process involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.

Industrial Production Methods: In industrial settings, the nitration process is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The nitrating mixture is added slowly to the 4-chlorotoluene under controlled conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 4-chloro-2,6-diaminotoluene. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can replace a nitro group with a methoxy group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products:

    Reduction: 4-Chloro-2,6-diaminotoluene.

    Substitution: 4-Chloro-2-methoxy-6-nitrotoluene.

Comparison with Similar Compounds

  • 2,4-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 4-Chloro-2-nitrotoluene

These compounds are used in similar applications but may have different reactivity and properties due to their structural differences.

Properties

IUPAC Name

5-chloro-2-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPIENQOWOJEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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